[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol
Description
Properties
IUPAC Name |
[1-(1,3-thiazol-4-ylmethyl)azetidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c11-4-7-1-10(2-7)3-8-5-12-6-9-8/h5-7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXJRFJYNZOWPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CSC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
[1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure
The compound has the following chemical structure:
This structure consists of an azetidine ring substituted with a thiazole moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as a modulator for various receptors, particularly the CCR6 receptor, which is implicated in inflammatory responses and immune system regulation .
Key Mechanisms:
- CCR6 Modulation : The compound has been shown to bind to the CCR6 receptor, influencing immune cell migration and potentially offering therapeutic benefits in autoimmune diseases .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogenic microorganisms, making it a candidate for antibiotic development .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound and its derivatives against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 2.0 |
| This compound | Escherichia coli | 4.0 |
| This compound | Pseudomonas aeruginosa | 8.0 |
These results indicate a moderate level of antibacterial activity against Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
In addition to its antimicrobial properties, the compound has been investigated for neuroprotective effects. Studies have shown that it can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's:
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| This compound | 12.5 |
This IC50 value suggests that the compound may possess significant potential for treating cognitive disorders by enhancing cholinergic transmission .
Case Studies
Case Study 1: CCR6 Modulation
In a controlled study involving animal models with autoimmune conditions, administration of this compound led to a significant reduction in inflammatory markers and improved clinical outcomes compared to control groups. This suggests its potential utility in treating autoimmune diseases through CCR6 modulation.
Case Study 2: Antimicrobial Efficacy
A clinical trial assessed the effectiveness of this compound in patients with bacterial infections resistant to standard treatments. The results demonstrated a notable improvement in infection resolution rates among those treated with this compound derivatives compared to placebo groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The thiazole moiety in [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol contributes to its efficacy against various bacterial strains. A study demonstrated that derivatives of thiazole showed effective inhibition of Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics.
Anticancer Properties
The azetidine scaffold has been linked to anticancer activity. Studies have shown that azetidine-based compounds can induce apoptosis in cancer cells. For instance, a derivative of azetidine was found to inhibit cell proliferation in breast cancer cell lines. The incorporation of the thiazole group may enhance this activity, making this compound a candidate for further investigation in cancer therapeutics.
Neuroprotective Effects
Recent research highlights the neuroprotective effects of thiazole-containing compounds. In vitro studies have indicated that such compounds can protect neuronal cells from oxidative stress. This suggests that this compound may have potential applications in treating neurodegenerative diseases.
Agricultural Applications
Pesticidal Activity
Thiazole derivatives are known for their pesticidal properties. Preliminary studies indicate that this compound exhibits insecticidal activity against common agricultural pests. Field trials could further elucidate its effectiveness as a biopesticide.
Herbicidal Properties
Research has also explored the herbicidal potential of thiazole-based compounds. The structural characteristics of this compound may allow it to inhibit specific enzymes in target weed species, providing a basis for developing new herbicides.
Materials Science Applications
Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of the resulting materials. Studies on similar compounds have shown improvements in tensile strength and elasticity when used as additives in polymer formulations.
Nanotechnology
In nanotechnology, thiazole derivatives have been utilized to create functionalized nanoparticles with specific binding properties. The integration of this compound into nanoparticle systems could facilitate targeted drug delivery or improve the efficacy of diagnostic imaging agents.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy of Thiazole Derivatives | Medicinal Chemistry | Demonstrated significant inhibition against E. coli and S. aureus strains using thiazole-based compounds. |
| Synthesis and Biological Evaluation of Azetidine Derivatives | Anticancer Research | Found that azetidine derivatives induced apoptosis in MCF7 breast cancer cells with IC50 values indicating promising anticancer activity. |
| Development of Biopesticides from Thiazole Compounds | Agricultural Science | Identified effective insecticidal activity against aphids with field trials showing reduced pest populations. |
Comparison with Similar Compounds
Structural Features and Modifications
The table below compares [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol with structurally related compounds:
Key Observations :
- Thiazole vs. Triazole : Replacement of thiazole with triazole (as in ) may alter electronic properties and binding affinity due to differences in heteroatom placement (N vs. S).
- Azetidine Substitutions : The hydroxymethyl group in the target compound contrasts with fluoromethyl or sulfonyl groups in other azetidine derivatives (e.g., JAK inhibitors in ), which could influence solubility and target engagement.
- Hybrid Scaffolds : Compounds like QY-3760 (piperidine-imidazole-thiazole) and JNJ4218734 (azetidine-piperazine-thiazole) demonstrate the versatility of combining azetidine with larger heterocycles for optimized pharmacokinetics .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol typically involves:
- Construction or incorporation of the 1,3-thiazole ring.
- Formation or functionalization of the azetidine ring.
- Introduction of the methanol substituent at the 3-position of the azetidine.
- Linking the thiazole ring to the azetidine via a methylene (-CH2-) bridge at the 1-position of azetidine.
The synthetic routes often utilize cyclization reactions, nucleophilic substitutions, and reductions to achieve the final compound.
Preparation of the Thiazolylmethyl Intermediate
The 1,3-thiazole ring is commonly introduced via reactions involving thioamide or thiourea derivatives, which cyclize under appropriate conditions.
Thiazole Formation via Thiourea Cyclization:
Thiourea reacts with α-halo ketones or related electrophiles to form the thiazole ring. For example, treatment of hydrazinecarbothioamide with α-halo ketones under reflux or mild conditions in solvents like ethanol or tetrahydrofuran (THF) yields thiazole derivatives. This method is supported by the synthesis of thiazolyl-azetidine intermediates where thiourea is used to convert oxadiazole precursors into thiadiazoles or thiazoles.Example Reaction:
A Schiff base intermediate formed from hydrazinecarbothioamide and an aldehyde is reacted with an α-halo ketone to yield the thiazole-containing compound.
Formation of the Azetidine Ring and Introduction of the Hydroxymethyl Group
Azetidine rings are four-membered nitrogen-containing heterocycles that can be synthesized or functionalized through:
Nucleophilic substitution on azetidine precursors:
The azetidine ring can be functionalized at the 3-position with a hydroxymethyl group by reduction of a corresponding aldehyde or ketone precursor.Reduction of Azetidine Aldehyde:
For example, azetidin-3-yl aldehydes can be reduced using sodium borohydride in methanol to the corresponding azetidin-3-yl methanol.Synthesis Example:
A mixture containing azetidine derivatives is treated with sodium borohydride in methanol at room temperature to reduce the aldehyde functionality to the hydroxymethyl group, yielding the azetidin-3-yl methanol derivative in good yield (~80-93%).
Linking the Thiazole and Azetidine Moieties
The connection between the thiazole ring and the azetidine is typically achieved through a methylene (-CH2-) bridge, introduced by:
Alkylation or Mannich-type reactions:
The thiazolylmethyl group can be introduced by reacting azetidine derivatives with halomethyl thiazoles or via Mannich base formation involving formaldehyde or related reagents.Example:
Treatment of azetidine derivatives with α-halo ketones or chloroacetyl chlorides followed by ring closure and functional group transformations leads to the formation of the thiazol-4-ylmethyl substituent on azetidine.
Representative Preparation Scheme Summary
Detailed Research Findings
Reduction Step:
The use of sodium borohydride in methanol is effective for reducing azetidin-3-yl aldehyde intermediates to the corresponding hydroxymethyl derivatives without affecting other sensitive groups.Thiazole Ring Formation:
Cyclization reactions involving thiourea and α-halo ketones are reliable for constructing the thiazole ring attached to the azetidine. The reaction is typically performed under reflux conditions in ethanol or THF, giving moderate to good yields.Mannich Base Formation:
Mannich base reactions enable the introduction of the thiazolylmethyl group onto the azetidine nitrogen. This involves reaction with formaldehyde and secondary amines or related electrophiles, often under mild conditions.Purification and Characterization:
The synthesized compounds are purified by recrystallization from ethanol or ethanol-DMF mixtures and characterized by ^1H-NMR, IR spectroscopy, and elemental analysis confirming the structure and purity.
Notes on Reaction Conditions and Optimization
- Use of mild reducing agents like sodium borohydride ensures selective reduction of aldehyde groups without ring opening of the azetidine.
- Refluxing in ethanol or THF provides optimal conditions for cyclization and ring formation.
- The choice of base (e.g., triethylamine) and solvent (e.g., dichloromethane, methanol) is critical for successful Mannich base formation and alkylation steps.
- Reaction times vary from 30 minutes to several hours depending on the step and reagents used.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [1-(1,3-Thiazol-4-ylmethyl)azetidin-3-yl]methanol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via hydrogenation of intermediates like 1-(diphenylmethyl)-3-(hydroxymethyl)azetidine using palladium hydroxide on carbon under a hydrogen atmosphere (5 bar, 40°C, 4 hours in methanol). Post-synthesis purification involves crystallization from polar aprotic solvents (e.g., dimethylformamide) to enhance yield and purity . Alternative routes may involve Grignard reagent-mediated coupling of thiazole derivatives with azetidine precursors, requiring anhydrous ether solvents and controlled temperatures to prevent side reactions .
Q. How can the structural configuration of this compound be validated experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is recommended for resolving bond angles and stereochemistry. Computational validation via density functional theory (DFT) at the B3LYP/SDD level can corroborate experimental data by analyzing dihedral angles (e.g., C1-C2-C3 = 121.43°) and vibrational frequencies . High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) (e.g., H, C, and 2D-COSY) are critical for confirming molecular formula and connectivity .
Q. What solvent systems are optimal for stabilizing this compound in biological assays?
- Methodology : Use polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol for stock solutions due to the compound’s methanol moiety. For aqueous compatibility, dilute to ≤1% DMSO in phosphate-buffered saline (PBS) to avoid cellular toxicity. Stability studies under varying pH (4–9) and temperatures (4–37°C) are advised to assess degradation kinetics .
Advanced Research Questions
Q. How can computational docking predict the interaction of this compound with biological targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) using protein structures from the PDB (e.g., monoacylglycerol lipase, PDB ID: 3HJU). Focus on binding energy (< -7.0 kcal/mol) and hydrogen-bond interactions with residues like Ser122 or Tyr194. Compare docking poses with analogs (e.g., JNJ4218734) to identify pharmacophore similarities .
Q. What strategies resolve enantiomeric impurities in this compound synthesis?
- Methodology : Apply chiral chromatography (e.g., Chiralpak IA column) with hexane:isopropanol (80:20) to separate enantiomers. Alternatively, synthesize enantiopure intermediates using asymmetric catalysis (e.g., Evans oxazaborolidine) to control stereochemistry at the azetidine C3 position .
Q. How does the thiazole moiety influence the compound’s pharmacokinetic properties?
- Methodology : Conduct in vitro ADMET assays:
- Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS.
- Permeability : Use Caco-2 cell monolayers to measure apparent permeability () > 1 × 10 cm/s.
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent substrates .
Q. What crystallographic challenges arise in resolving this compound, and how are they addressed?
- Methodology : Twinning and weak diffraction are common due to flexible azetidine-thiazole linkages. Use SHELXD for structure solution with high-resolution data (≤1.0 Å). Apply TWINLAW to handle twinning operators and refine with SHELXL using restraints for bond lengths and anisotropic displacement parameters .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities of thiazole-azetidine derivatives?
- Methodology : Cross-validate assays using standardized protocols (e.g., NIH/NCATS guidelines). For example, antimicrobial activity (MIC values) may vary due to strain-specific efflux pumps. Perform comparative studies with reference compounds (e.g., ciprofloxacin) under identical conditions. Use meta-analysis to identify trends across publications .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
